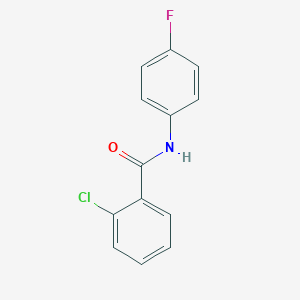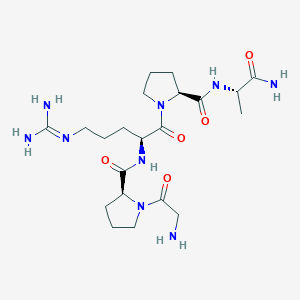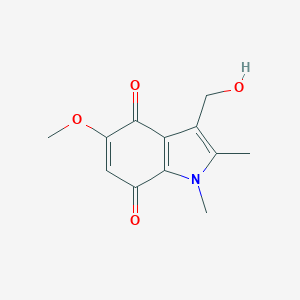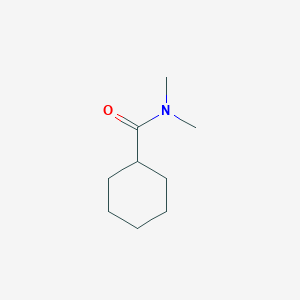
2-chloro-N-(4-fluorophenyl)benzamide
Übersicht
Beschreibung
2-chloro-N-(4-fluorophenyl)benzamide is a chemical compound with the linear formula C13H9ClFNO. It has a molecular weight of 249.674 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the title compound N-(2,4-difluorophenyl)-2-fluorobenzamide was synthesized in high yield using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction methods. For example, in the case of N-(2,4-difluorophenyl)-2-fluorobenzamide, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)°. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings .Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
A study by Limban, Marutescu, and Chifiriuc (2011) synthesized various acylthioureas, including derivatives related to 2-chloro-N-(4-fluorophenyl)benzamide. These compounds were tested for their interaction with bacterial cells and showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This demonstrates the potential of these derivatives in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Intermolecular Interactions in Polymorphic Modifications
Research by Shukla et al. (2018) examined the role of intermolecular interactions in polymorphic modifications of related compounds, such as 3-chloro-N-(2-fluorophenyl)benzamide. The study highlighted the significance of weak interactions, like Cl···Cl and C-H···F, in the formation of different polymorphic forms, which is crucial for understanding the behavior of such molecules (Shukla et al., 2018).
Dopamine Antagonistic Activity
Van Wijngaarden et al. (1987) synthesized 2-phenylpyrroles as analogues of substituted benzamides like this compound. These compounds showed dopamine antagonistic activity, which is relevant for antipsychotic drug development. This study is significant for understanding the therapeutic potential of these compounds (Van Wijngaarden et al., 1987).
Dimorphic Behavior and Structural Analysis
Chopra and Row (2005) analyzed 4-fluoro-N-(2-fluorophenyl) benzamide, a compound similar to this compound, for its dimorphic behavior. This research provided insights into the morphology and structural properties of such compounds, highlighting the role of hydrogen bonds and weak interactions in their molecular packing (Chopra & Row, 2005).
Crystal Structure and Herbicidal Activity
Li et al. (2008) synthesized and analyzed the crystal structure of a compound closely related to this compound. The study also tested its preliminary herbicidal activity, demonstrating its potential as a novel class in agricultural applications (Li, Wang, Li, & Song, 2008).
Eigenschaften
IUPAC Name |
2-chloro-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCCURYPFIWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)




![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)
